molecular formula C19H15BrN4O3 B2448900 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione CAS No. 1207019-59-7

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2448900
CAS No.: 1207019-59-7
M. Wt: 427.258
InChI Key: VDYUFSSLASYGPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H15BrN4O3 and its molecular weight is 427.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O3/c1-2-23-18(25)14-8-3-4-9-15(14)24(19(23)26)11-16-21-17(22-27-16)12-6-5-7-13(20)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYUFSSLASYGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione , identified by its CAS number 1226455-93-1 , is a novel bioactive molecule that has garnered attention due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H15BrN4O3C_{22}H_{15}BrN_{4}O_{3}, with a molecular weight of approximately 495.3 g/mol . The structure features a quinazoline core substituted with a bromophenyl group and an oxadiazole moiety, which are known for their pharmacological relevance.

Structural Representation

PropertyValue
Molecular FormulaC22H15BrN4O3C_{22}H_{15}BrN_{4}O_{3}
Molecular Weight495.3 g/mol
CAS Number1226455-93-1

Antitumor Activity

Research has indicated that compounds bearing the 1,2,4-oxadiazole ring often exhibit significant antitumor properties. A study assessing various derivatives of oxadiazoles demonstrated that compounds similar to the one showed potent activity against multiple cancer cell lines. For instance, one derivative exhibited an IC50 value of approximately 9.4 µM against a panel of 11 different tumor cell lines, indicating strong potential for further development as an anticancer agent .

The proposed mechanisms by which the compound exerts its biological effects include:

  • Inhibition of Kinases : The quinazoline structure is known to interact with tyrosine kinases such as c-Met and VEGFR-2, which are critical in tumor growth and angiogenesis.
  • Induction of Apoptosis : There is evidence suggesting that oxadiazole derivatives can induce apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Antitumor Evaluation

A recent study focused on the synthesis and biological evaluation of 3-substituted quinazoline derivatives including our compound. The results indicated that these compounds could selectively inhibit tumor cell proliferation while sparing normal cells, highlighting their potential as targeted cancer therapies .

Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the SAR of various oxadiazole-containing compounds. They found that modifications at specific positions on the quinazoline ring significantly influenced biological activity. For instance, introducing different substituents on the bromophenyl group altered the compound's potency against specific cancer types .

Preparation Methods

Cyclization of Ethyl Anthranilate

Ethyl anthranilate reacts with urea at elevated temperatures (160–180°C) under solvent-free conditions to form 3-ethylquinazoline-2,4-dione. Alternative methods employ triphosgene in dichloromethane at 0°C, yielding the product in 85–90% purity.

Table 1 : Reaction Conditions for Quinazoline-Dione Synthesis

Reactants Conditions Yield Source
Ethyl anthranilate + urea 160°C, solvent-free, 6 h 78%
Ethyl anthranilate + triphosgene 0°C, DCM, 2 h 90%

Synthesis of 3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)methyl Chloride

The oxadiazole fragment is synthesized via cyclization of 3-bromophenylamidoxime with chloroacetic acid.

Formation of 3-Bromophenylamidoxime

3-Bromobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 4 h, yielding the amidoxime intermediate in 92% yield.

Cyclization to Oxadiazole

The amidoxime undergoes cyclocondensation with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, catalyzed by triethylamine. The reaction proceeds for 2 h, affording 5-(chloromethyl)-3-(3-bromophenyl)-1,2,4-oxadiazole in 75% yield.

Table 2 : Oxadiazole Synthesis Parameters

Step Conditions Yield Source
Amidoxime formation 80°C, EtOH/H2O, 4 h 92%
Cyclization with chloroacetyl chloride 0°C, THF, 2 h 75%

Coupling of Oxadiazole-Methyl to Quinazoline-Dione

The final step involves alkylation of the quinazoline-dione’s N1 position with the oxadiazole-methyl chloride.

Nucleophilic Substitution

3-Ethylquinazoline-2,4-dione is deprotonated with sodium hydride in dimethylformamide (DMF) at 0°C, followed by addition of 5-(chloromethyl)-3-(3-bromophenyl)-1,2,4-oxadiazole. The mixture is stirred at 25°C for 12 h, yielding the target compound in 68% yield.

Table 3 : Coupling Reaction Optimization

Base Solvent Temperature Time Yield Source
NaH DMF 25°C 12 h 68%
K2CO3 Acetone Reflux 8 h 57%

Mechanistic Insights and Challenges

  • Oxadiazole Cyclization : The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by dehydration.
  • Quinazoline Alkylation : Deprotonation of the quinazoline nitrogen enhances nucleophilicity, enabling displacement of the chloride leaving group on the oxadiazole-methyl fragment.

Analytical Characterization

The final product is characterized by:

  • 1H NMR : δ 1.19 (t, J = 7.1 Hz, 3H, CH2CH3), 4.67 (s, 2H, CH2-oxadiazole), 7.30–7.50 (m, 3H, aromatic).
  • LC-MS : m/z 455.3 [M+H]+.

Q & A

Q. What are the recommended synthetic pathways for preparing 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the quinazoline-2,4-dione core via cyclocondensation of anthranilic acid derivatives with urea or carbodiimides under acidic conditions.
  • Step 2 : Introduction of the oxadiazole moiety by reacting a bromophenyl-substituted amidoxime with activated carboxylic acid derivatives (e.g., CDI or POCl₃-mediated coupling).
  • Step 3 : Alkylation of the quinazoline nitrogen using 3-ethyl bromide or similar reagents in the presence of a base (e.g., K₂CO₃) .
    Optimization Tips :
  • Use high-boiling solvents (DMF or DMSO) for cyclocondensation to improve yield.
  • Monitor intermediate purity via TLC or HPLC to avoid side products .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing oxadiazole C5 vs. C2 substitution) .
  • Mass Spectrometry (HRMS) : To validate molecular weight (471.311 g/mol) and isotopic patterns (Br signature) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (quinazoline-2,4-dione at ~1700 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR, COX-2) to identify inhibitory activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups affecting antimicrobial activity?

  • Methodological Answer :
  • Systematic Substitution : Synthesize analogs with variations in:
  • Bromophenyl position (meta vs. para substitution) .
  • Ethyl group replacement (e.g., propyl, cyclopropyl) to assess steric/electronic effects .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial targets (e.g., DNA gyrase) .
  • Data Correlation : Compare MIC values with computational binding scores to prioritize lead compounds.

Q. What experimental strategies can resolve discrepancies between in vitro and in vivo biological activity data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure solubility (logP), metabolic stability (microsomal assays), and plasma protein binding to identify bioavailability issues .
  • Formulation Optimization : Use nanoemulsions or liposomes to enhance in vivo delivery if poor solubility is observed .
  • Dose-Response Validation : Repeat in vivo studies with adjusted dosing regimens (e.g., QD vs. BID administration) to align with in vitro potency .

Q. How can the mechanism of action be elucidated for quinazoline-oxadiazole hybrids targeting cancer pathways?

  • Methodological Answer :
  • Transcriptomic Profiling : RNA-seq or CRISPR screens to identify differentially expressed genes post-treatment .
  • Protein Interaction Studies : Pull-down assays with biotinylated probes followed by LC-MS/MS to map binding partners .
  • Kinase Inhibition Panels : Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler) to pinpoint targets (e.g., AKT, mTOR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.